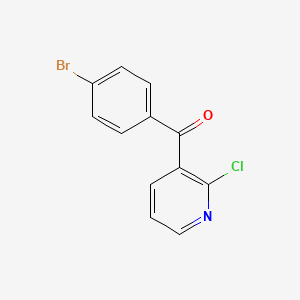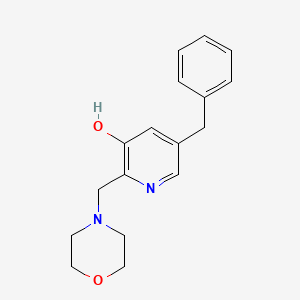
3-Pyridinol, 5-benzyl-2-(morpholinomethyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Pyridinol, 5-benzyl-2-(morpholinomethyl)- is a chemical compound with the molecular formula C17H20N2O2 and a molecular weight of 284.3529 g/mol It is a derivative of pyridinol, featuring a benzyl group at the 5-position and a morpholinomethyl group at the 2-position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Pyridinol, 5-benzyl-2-(morpholinomethyl)- typically involves the following steps:
Formation of the Pyridinol Core: The pyridinol core can be synthesized through a series of reactions starting from pyridine derivatives. Common methods include the oxidation of pyridine to form pyridinol.
Introduction of the Benzyl Group: The benzyl group can be introduced through a Friedel-Crafts alkylation reaction, where benzyl chloride reacts with the pyridinol core in the presence of a Lewis acid catalyst.
Attachment of the Morpholinomethyl Group: The morpholinomethyl group can be introduced via a Mannich reaction, where morpholine, formaldehyde, and the pyridinol derivative react to form the desired product.
Industrial Production Methods
Industrial production methods for 3-Pyridinol, 5-benzyl-2-(morpholinomethyl)- may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
化学反应分析
Types of Reactions
3-Pyridinol, 5-benzyl-2-(morpholinomethyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as halides, amines, and thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.
科学研究应用
3-Pyridinol, 5-benzyl-2-(morpholinomethyl)- has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of 3-Pyridinol, 5-benzyl-2-(morpholinomethyl)- involves its interaction with specific molecular targets and pathways. The compound may act by:
Binding to Enzymes: It can inhibit or activate enzymes by binding to their active sites.
Interacting with Receptors: The compound may interact with cellular receptors, modulating signal transduction pathways.
Altering Gene Expression: It can influence gene expression by interacting with transcription factors or other regulatory proteins.
相似化合物的比较
Similar Compounds
3-Pyridinols: These compounds share the pyridinol core but lack the benzyl and morpholinomethyl groups.
5-Pyrimidinols: These compounds have a similar structure but contain a pyrimidine ring instead of a pyridine ring.
Uniqueness
3-Pyridinol, 5-benzyl-2-(morpholinomethyl)- is unique due to the presence of both the benzyl and morpholinomethyl groups, which confer distinct chemical and biological properties
属性
CAS 编号 |
52196-84-6 |
|---|---|
分子式 |
C17H20N2O2 |
分子量 |
284.35 g/mol |
IUPAC 名称 |
5-benzyl-2-(morpholin-4-ylmethyl)pyridin-3-ol |
InChI |
InChI=1S/C17H20N2O2/c20-17-11-15(10-14-4-2-1-3-5-14)12-18-16(17)13-19-6-8-21-9-7-19/h1-5,11-12,20H,6-10,13H2 |
InChI 键 |
TTWJMTDJYIBJDS-UHFFFAOYSA-N |
规范 SMILES |
C1COCCN1CC2=C(C=C(C=N2)CC3=CC=CC=C3)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


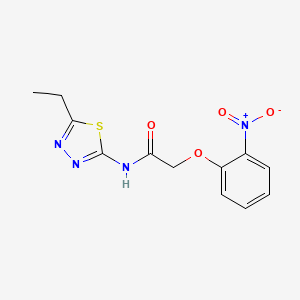
![{2-[(Diphenylphosphoryl)methoxy]phenyl}(diphenyl)phosphane oxide](/img/structure/B14161695.png)
![6,6-Dimethyl-5,7-dinitro-2-(pyridin-2-yl)-1,3-diazatricyclo[3.3.1.1~3,7~]decane](/img/structure/B14161699.png)
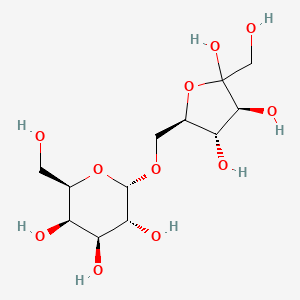
![4,4,5,5-tetramethyl-2-[(1R,2S)-2-methylcyclopentyl]-1,3,2-dioxaborolane](/img/structure/B14161716.png)
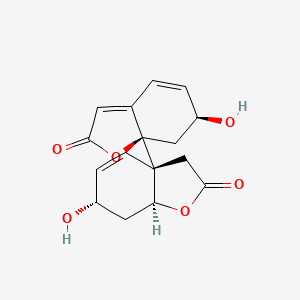
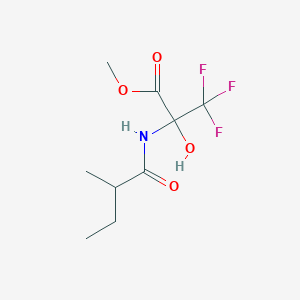
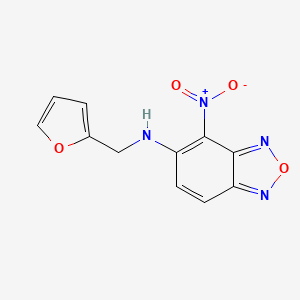
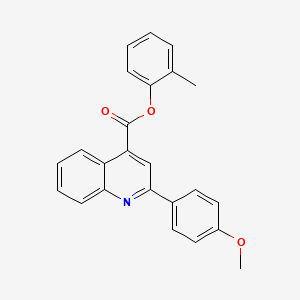
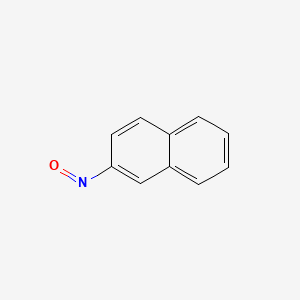
![2-[(4-chloro-2-methylphenoxy)acetyl]-N-(prop-2-en-1-yl)hydrazinecarbothioamide](/img/structure/B14161754.png)
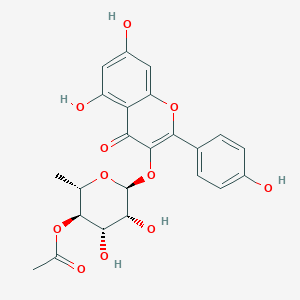
![1-(3,4-Dichlorophenyl)-3-[5-(phenoxymethyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B14161764.png)
